molecular formula C14H20BFO4 B3238788 [2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 1417736-84-5

[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B3238788
CAS No.: 1417736-84-5
M. Wt: 282.12 g/mol
InChI Key: KGICEPPTYNGWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a boron-containing aryl methanol derivative with a pinacol-protected boronate ester group. This compound features a fluorinated and methoxy-substituted aromatic ring, which confers unique electronic and steric properties. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical intermediates (e.g., LXRβ agonists) and materials science . Its synthesis typically involves palladium-catalyzed borylation and subsequent reduction steps, as evidenced by its use in multi-step drug synthesis workflows .

Properties

IUPAC Name

[2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-7,17H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGICEPPTYNGWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like water or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also need to adhere to safety and environmental regulations to minimize waste and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a carboxylic acid.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom.

  • Substitution: : The boronic ester group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Common reagents include organometallic compounds and nucleophiles.

Major Products Formed

  • Oxidation: : Formation of [2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol carboxylic acid.

  • Reduction: : Formation of [2-Hydroxy-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol.

  • Substitution: : Formation of various substituted boronic esters.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction , which is used to form carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the development of new materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in the Suzuki-Miyaura cross-coupling reaction. The boronic ester group acts as a nucleophile, reacting with a halogenated aromatic compound in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed formation of the carbon-carbon bond and the subsequent formation of the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Methyl-substituted derivatives (e.g., 2g) achieve higher yields (97%) compared to fluorinated analogues (2e: 95%, 2f: 94%), likely due to reduced steric and electronic destabilization during reduction steps .
Spectroscopic Data and Reactivity
  • 11B-NMR Shifts : The target compound’s boron center resonates near δ 30 ppm (similar to 2c: δ 30.2 ppm), consistent with pinacol boronate esters. Fluorinated analogues (e.g., 2e, 2f) show minimal boron chemical shift variations, indicating negligible electronic perturbation from fluorine .
  • 1H-NMR: The methoxy group (δ ~3.8–4.0 ppm) and hydroxymethyl protons (δ ~4.5–4.6 ppm) are characteristic features distinguishing it from non-methoxy analogues like 2e and 2f .

Critical Analysis of Substituent Impact

  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effect increases electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings. Methoxy groups, being electron-donating, may slow reactivity but improve solubility in polar solvents .
  • Steric Effects : Ortho-substituents (e.g., fluoro in 2e) introduce steric hindrance, reducing coupling efficiency compared to para-substituted derivatives (e.g., 2g) .

Biological Activity

The compound [2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol , also known by its CAS number 1417736-84-5, is a complex organic molecule with potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C15H20BFO5C_{15}H_{20}BFO_{5}, with a molecular weight of approximately 310 Da. The structure features a fluorinated phenyl ring and a dioxaborolane moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₂₀BFO₅
Molecular Weight310 Da
LogP3.93
Polar Surface Area (Ų)54
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Research indicates that compounds similar to this compound may exhibit significant inhibition of glucose transporters (GLUTs), particularly GLUT4. This inhibition can lead to reduced glucose uptake in various cell types, potentially impacting metabolic pathways critical in cancer and diabetes treatment .

In Vivo Studies

In vivo assessments have revealed that related compounds can effectively reduce glucose accumulation in tumor models. For example, KL-11743 was shown to diminish 18F^{18}F-FDG uptake in xenograft models of lung cancer after administration at doses around 100 mg/kg . The pharmacokinetics of these compounds suggest favorable bioavailability and tolerability profiles.

Case Study: GLUT Inhibition

In a study examining the effects of GLUT inhibitors on tumor metabolism:

  • Objective : To evaluate the impact of GLUT inhibition on tumor growth.
  • Methodology : Mice implanted with RH2 lung squamous cell carcinoma were treated with a GLUT inhibitor.
  • Findings : The inhibitor significantly reduced glucose uptake in tumors without notable adverse effects on overall health markers .

This case underscores the potential therapeutic applications of GLUT inhibitors like this compound in oncology.

Q & A

Q. What are the key synthetic strategies for preparing [2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, leveraging its boronate ester functionality. A typical protocol involves:

Borylation : Reacting a halogenated precursor (e.g., 2-fluoro-6-methoxy-4-bromophenyl methanol) with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) in THF at 80°C for 12 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Critical Parameters :

  • Anhydrous conditions to prevent boronate ester hydrolysis.
  • Optimized catalyst loading (1–2 mol%) to minimize side reactions.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm), fluorinated aromatic protons (δ 6.5–7.5 ppm), and boronate ester peaks (δ 1.3 ppm for pinacol methyl groups) .
  • FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and boronate ester (B-O stretch at 1350 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data for fluorinated aromatic boronate esters in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects may alter boronate ester stability and coupling efficiency. To resolve discrepancies:

Control Experiments : Compare reaction yields with/without fluorine substituents under identical conditions (e.g., Pd catalyst, base).

DFT Calculations : Model electronic effects of fluorine on boronate ester activation energy .

Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates or side products .
Example Data :

Fluorine PositionYield (%)Side Products Detected
ortho (2-F)45Deboronation byproduct
meta (3-F)72None

Q. What experimental designs mitigate boronate ester degradation during long-term stability studies?

  • Methodological Answer : Boronate esters hydrolyze under protic conditions. Stabilization strategies include:

Storage : Anhydrous solvents (e.g., THF, DCM) at –20°C with molecular sieves.

Stability Assays : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under varying pH (4–9) and humidity (10–90% RH) .

Additives : Use antioxidants (e.g., BHT) to suppress radical-mediated decomposition .

Q. How can researchers optimize fluorinated intermediates for selective functionalization?

  • Methodological Answer : Fluorine’s steric and electronic properties require tailored approaches:

Protection/Deprotection : Protect the methanol group as a silyl ether (e.g., TBSCl) to prevent oxidation during fluorination .

Directed Ortho-Metalation : Use LDA to introduce substituents regioselectively on the fluorinated ring .
Case Study :

  • Substituting 2-F with 2-CF₃ increased Suzuki coupling yields by 20% due to enhanced boron electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.